molecular formula C9H12FN B1394075 N-(4-Fluoro-2-methylbenzyl)-N-methylamine CAS No. 1249121-13-8

N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Cat. No. B1394075
M. Wt: 153.2 g/mol
InChI Key: HSOBTJJNTLBNEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray diffraction, NMR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(4-Fluoro-2-methylbenzyl)-N-methylamine” is not found in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Fluoro-2-methylbenzyl)-N-methylamine” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties for “N-(4-Fluoro-2-methylbenzyl)-N-methylamine” are not found in the searched resources .

Scientific Research Applications

  • Organometallic Chemistry : Research by Robbins et al. (2015) focused on the synthesis and reactivity of Oxorhenium(V) complexes, including those with 4-fluorobenzyl, which is structurally similar to N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This study contributes to understanding the mechanisms of CO insertion into Re-R bonds, significant in organometallic chemistry (Robbins et al., 2015).

  • Catalysis : Yang et al. (2015) described the use of a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex in catalyzing the formylation and methylation of amines, using CO2 as a C1 building block. This research highlights the role of fluorinated compounds in catalysis, particularly in carbon dioxide utilization (Yang et al., 2015).

  • Vibrational Spectroscopy : Dunkers and Ishida (1995) synthesized N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model phenolic compounds. They conducted vibrational assignments in the fingerprint region of infrared and Raman spectra, which is crucial for understanding the structural and electronic properties of similar compounds (Dunkers & Ishida, 1995).

  • Corrosion Inhibition : Aziz et al. (2022) investigated N-2-methylbenzylidene-4-antipyrineamine as a corrosion inhibitor for mild steel in hydrochloric acid. This study is important for understanding how fluoro-benzyl compounds might function in protecting metals against corrosion (Aziz et al., 2022).

  • Radiofluorination : Malik et al. (2011) explored the use of methyl substituted benzyl groups, similar in structure to N-(4-Fluoro-2-methylbenzyl)-N-methylamine, for the protection of hydroxyl groups in nucleophilic aromatic radiofluorination. This is relevant for the synthesis of radiopharmaceuticals (Malik et al., 2011).

  • Pharmaceutical Chemistry : Vanover et al. (2006) investigated N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, a compound structurally similar to N-(4-Fluoro-2-methylbenzyl)-N-methylamine, for its pharmacological properties, highlighting the potential of fluoro-benzyl compounds in drug development (Vanover et al., 2006).

  • Material Science : Veranitisagul et al. (2011) discussed the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, providing insights into the applications of similar compounds in materials science (Veranitisagul et al., 2011).

Safety And Hazards

The safety and hazards of a compound are crucial for handling and storage. The specific safety and hazards information for “N-(4-Fluoro-2-methylbenzyl)-N-methylamine” is not found in the searched resources .

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBTJJNTLBNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-2-methylbenzyl)-N-methylamine

CAS RN

1249121-13-8
Record name [(4-fluoro-2-methylphenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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